Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate
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Overview
Description
“Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate” is a chemical compound with the CAS Number: 1352909-37-5 . It has a molecular weight of 256.06 .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C8H6BrN3O2/c1-14-8(13)5-3-2-4-6(10-5)7(9)12-11-4/h2-3H,1H3,(H,11,12) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate” is a solid at room temperature .Scientific Research Applications
Pyrazolo[3,4-b]pyridines belong to a group of bicyclic heterocyclic compounds. They can exist in two isomeric forms : Pyrazolo[3,4-b]pyridines belong to a group of bicyclic heterocyclic compounds. They can exist in two isomeric forms: 1H-pyrazolo[3,4-b]pyridines (1) and 2H-pyrazolo[3,4-b]pyridines (2). These compounds have attracted significant interest due to their structural resemblance to purine bases like adenine and guanine . Our focus here is on Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate (Figure 1).
!Figure 1
Synthesis Methods
Several synthetic methods exist for obtaining pyrazolo[3,4-b]pyridine derivatives. Notably, the catalytic activity of AC-SO3H has been investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate . Researchers have explored various strategies to access these intriguing molecules.
Biomedical Applications
Let’s explore the diverse applications of Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate:
a. Kinase Inhibitors: Pyrazolo[3,4-b]pyridines have shown promise as kinase inhibitors. For instance, they can target specific kinases involved in cancer pathways, inflammation, and neurodegenerative diseases. Researchers have investigated their binding modes and efficacy against various kinases, including TRKA .
b. Anticancer Agents: These compounds exhibit antiproliferative activity against cancer cells. Their unique structure allows for interactions with cellular targets, making them potential candidates for cancer therapy. Further studies are needed to optimize their potency and selectivity.
c. Anti-inflammatory Properties: Pyrazolo[3,4-b]pyridines may modulate inflammatory responses by affecting cytokine production or inhibiting key enzymes involved in inflammation. Their anti-inflammatory potential warrants exploration in preclinical models.
d. Neuroprotective Effects: Given their structural similarity to purines, these compounds might influence neuronal function. Researchers have investigated their neuroprotective properties, particularly in neurodegenerative disorders like Alzheimer’s and Parkinson’s diseases.
e. Antiviral Activity: Some pyrazolo[3,4-b]pyridines exhibit antiviral effects. Their ability to interfere with viral replication pathways makes them intriguing candidates for drug development against RNA viruses.
f. Photophysical Properties: Researchers have explored the photophysical behavior of pyrazolo[3,4-b]pyridines. Their fluorescence properties could find applications in imaging and sensing.
Conclusion
Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate holds immense potential across various scientific fields. Its versatility and structural features make it an exciting molecule for further investigation and development.
Mechanism of Action
Target of Action
Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate is a derivative of the 1H-pyrazolo[3,4-b]pyridine class of compounds . These compounds have been the subject of extensive research due to their structural similarity to the purine bases adenine and guanine . .
Mode of Action
It is known that pyrazolo[3,4-b]pyridine derivatives can interact with various biological targets due to their structural similarity to purine bases
Biochemical Pathways
Pyrazolo[3,4-b]pyridine derivatives are known for their diverse biological activities, suggesting that they may interact with multiple biochemical pathways
Result of Action
Given the structural similarity of pyrazolo[3,4-b]pyridine derivatives to purine bases, it is plausible that this compound could have diverse biological effects
Safety and Hazards
Future Directions
The future directions for the study of “Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate” and related compounds could involve further exploration of their inhibitory activities against TRKA . This could potentially lead to the development of new treatments for cancers associated with the continuous activation and overexpression of TRKA .
properties
IUPAC Name |
methyl 3-bromo-2H-pyrazolo[4,3-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)5-3-2-4-6(10-5)7(9)12-11-4/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRDNIFDCCLZNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(NN=C2C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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